molecular formula C14H19NO4 B8202662 N-(tert-butoxycarbonyl)phenylglycine methyl ester

N-(tert-butoxycarbonyl)phenylglycine methyl ester

Cat. No. B8202662
M. Wt: 265.30 g/mol
InChI Key: NFRDVCYOAVGICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butoxycarbonyl)phenylglycine methyl ester is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Precursor in Synthesis of Derivatives : It is used as a precursor for the synthesis of 1,3,4-oxadiazole derivatives, as found in the study "N-protected N[2]-ethoxymethylene phenylglycine hydrazides as precursors of 1,3,4-oxadiazole derivatives" (A. Kudelko & W. Zieliński, 2010).

  • Structural Analysis in Peptides : The crystal structure of a tripeptide containing this compound reveals a stable beta-turn structure, indicating its utility in studying peptide conformations, as described in "β-Turn structure of a tripeptide N-(tert-butoxy­carbon­yl)-Phe-d-Pro-Gly methyl ester monohydrate" (M. Doi et al., 2007).

  • Determination of Chiral Carboxylic Acids : It serves as a tool for determining the absolute configuration of various chiral carboxylic acids, as shown in "Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids" (Yabuuchi & Kusumi, 2000).

  • Synthesis and Reactivity Studies : The methyl ester of N-tert-butoxycarbonyl-(Z)--bromo--(1,2,4-triazol-1-yl)dehydroalanine reacts with oxygen nucleophiles, highlighting its reactivity in synthetic processes, as discussed in "Synthesis and Reactivity of -Bromo--Substituted Dehydroalanines" (P. Ferreira & L. S. Monteiro, 2006).

  • Isotopomer Synthesis : It's used in the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, providing insights into efficient cyanation solvents in "Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester: choice of cyanation solvent" (C. Bazewicz et al., 2011).

properties

IUPAC Name

methyl 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(10-12(16)18-4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDVCYOAVGICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butoxycarbonyl)phenylglycine methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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